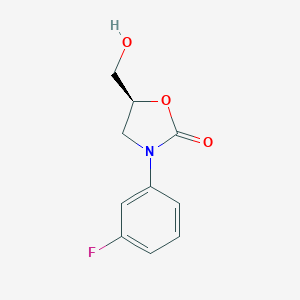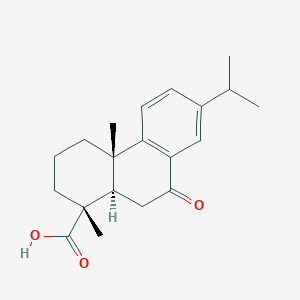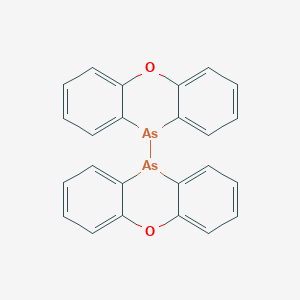
10-Phenoxarsinin-10-ylphenoxarsinine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Phenoxarsinin-10-ylphenoxarsinine is a chemical compound that has gained significant attention in the scientific community owing to its unique properties. This compound is a derivative of arsenic and is widely used in scientific research for its potential applications in the field of medicine and biology.
作用机制
The mechanism of action of 10-Phenoxarsinin-10-ylphenoxarsinine involves the inhibition of PTPs by binding to the active site of the enzyme. This binding leads to the formation of a stable complex, which prevents the enzyme from carrying out its normal function. The inhibition of PTPs by 10-Phenoxarsinin-10-ylphenoxarsinine results in the activation of various signaling pathways, which leads to the regulation of cellular processes such as cell growth, differentiation, and apoptosis.
生化和生理效应
The biochemical and physiological effects of 10-Phenoxarsinin-10-ylphenoxarsinine have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis in various cancer cell lines. In vivo studies have demonstrated that 10-Phenoxarsinin-10-ylphenoxarsinine has anti-inflammatory and immunosuppressive effects, which make it a potential therapeutic agent for the treatment of autoimmune diseases.
实验室实验的优点和局限性
One of the advantages of using 10-Phenoxarsinin-10-ylphenoxarsinine in lab experiments is its specificity towards PTPs. This compound has been shown to selectively inhibit PTPs without affecting other enzymes, which makes it a valuable tool for studying the role of PTPs in various cellular processes. However, one of the limitations of using this compound is its potential toxicity. Arsenic compounds are known to be toxic, and therefore, caution must be exercised when handling this compound.
未来方向
There are several future directions for the research on 10-Phenoxarsinin-10-ylphenoxarsinine. One of the areas of interest is the development of new derivatives of this compound that have improved potency and selectivity towards PTPs. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases such as cancer and autoimmune disorders. Finally, the use of 10-Phenoxarsinin-10-ylphenoxarsinine as a tool for studying the role of PTPs in various cellular processes is an area that requires further exploration.
Conclusion
In conclusion, 10-Phenoxarsinin-10-ylphenoxarsinine is a chemical compound that has gained significant attention in the scientific community owing to its unique properties. This compound has been extensively used in scientific research for its potential applications in the field of medicine and biology. The synthesis method of 10-Phenoxarsinin-10-ylphenoxarsinine involves the reaction of 10-phenoxarsinine with phenylarsine oxide in the presence of a catalyst. The mechanism of action of this compound involves the inhibition of PTPs, which leads to the regulation of various cellular processes. The biochemical and physiological effects of 10-Phenoxarsinin-10-ylphenoxarsinine have been extensively studied in vitro and in vivo. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成方法
The synthesis of 10-Phenoxarsinin-10-ylphenoxarsinine involves the reaction of 10-phenoxarsinine with phenylarsine oxide in the presence of a catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at high temperature and pressure. The resulting product is purified using column chromatography or recrystallization.
科学研究应用
10-Phenoxarsinin-10-ylphenoxarsinine has been extensively used in scientific research for its potential applications in the field of medicine and biology. This compound has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which play a crucial role in regulating cell signaling pathways. PTPs are involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of PTPs by 10-Phenoxarsinin-10-ylphenoxarsinine has been shown to have potential therapeutic applications in the treatment of cancer, autoimmune diseases, and inflammatory disorders.
属性
CAS 编号 |
15430-08-7 |
|---|---|
产品名称 |
10-Phenoxarsinin-10-ylphenoxarsinine |
分子式 |
C24H16As2O2 |
分子量 |
486.2 g/mol |
IUPAC 名称 |
10-phenoxarsinin-10-ylphenoxarsinine |
InChI |
InChI=1S/C24H16As2O2/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16H |
InChI 键 |
OIVNMJRHWQVFGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)OC3=CC=CC=C3[As]2[As]4C5=CC=CC=C5OC6=CC=CC=C64 |
规范 SMILES |
C1=CC=C2C(=C1)OC3=CC=CC=C3[As]2[As]4C5=CC=CC=C5OC6=CC=CC=C64 |
同义词 |
10,10'-Bi(10H-phenoxarsine) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



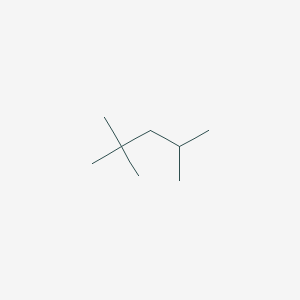
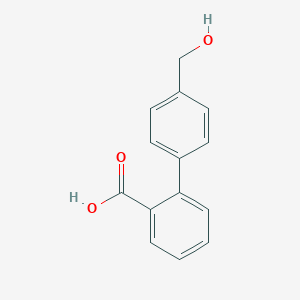
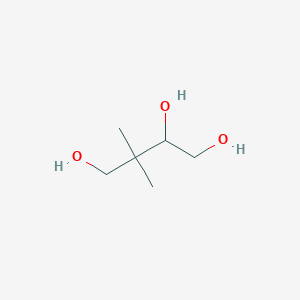
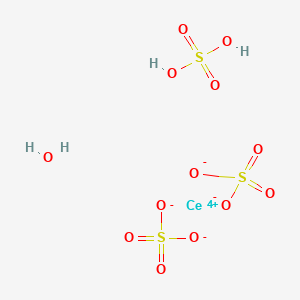
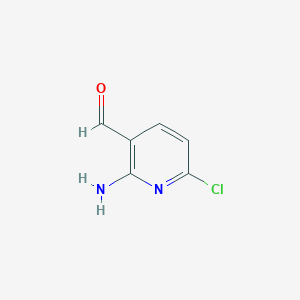
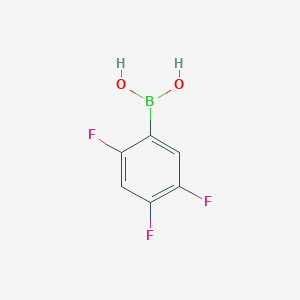
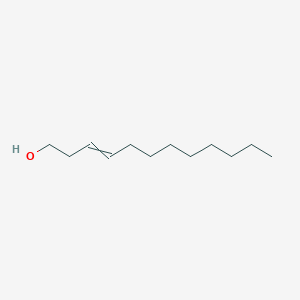
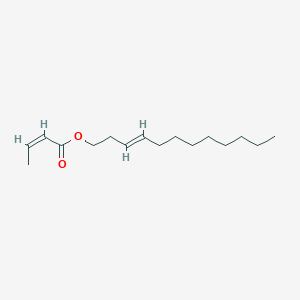
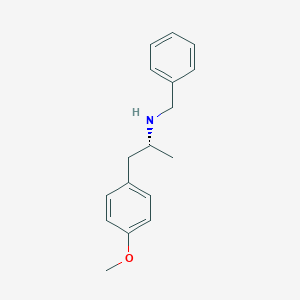
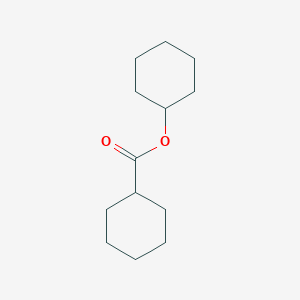
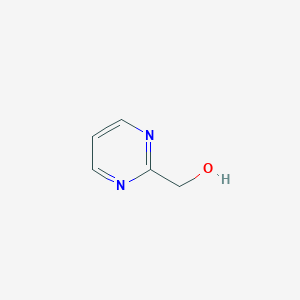
![(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide](/img/structure/B107349.png)
